![molecular formula C12H14ClN3O B1274084 N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐 CAS No. 890324-00-2](/img/structure/B1274084.png)

N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐

描述

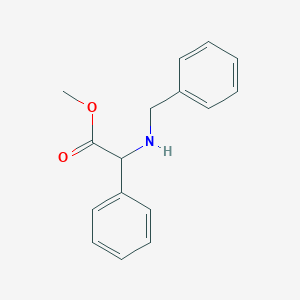

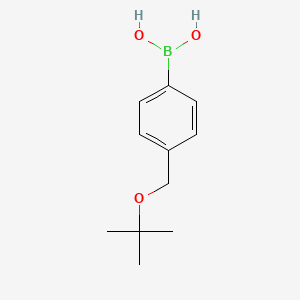

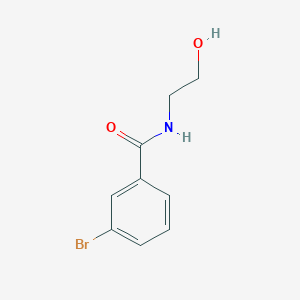

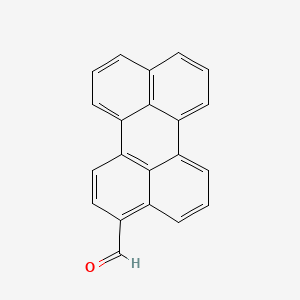

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学反应和结构分析

- N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐参与了各种化学反应,例如环裂解和C-C键断裂反应。例如,一项研究调查了它与N-(3,4-二氯苯乙基)-N-甲基胺的反应,该反应导致恶二唑体系的环裂解和形成具有不同结构的化合物 (Jäger et al., 2002).

合成和抗癌评价

- 该化合物已被用于合成具有潜在抗癌特性的衍生物。一项研究合成并评估了某些衍生物对人癌细胞系的抗癌活性,显示出良好至中等的活性 (Yakantham et al., 2019).

抗菌和抗真菌活性

- 已经对N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐的衍生物进行了研究,以了解其抗菌和抗真菌特性。某些衍生物表现出显着的抗菌和抗真菌活性,表明在解决微生物感染方面具有潜在用途 (Sharma et al., 2014).

光诱导分子重排

- 该化合物的衍生物已被研究用于光诱导分子重排,导致形成各种产物,包括1,2,4-三唑、吲唑和苯并咪唑。这表明其在光化学和新型有机化合物合成中的潜在应用 (Buscemi et al., 1996).

结构测定

- 使用X射线粉末衍射等技术对相关化合物的结构进行了测定,突出了结构分析在了解这些化合物的性质和潜在应用中的重要性 (Emmerling et al., 2008).

抗氧化活性

- 已经合成了一些N-[(3-苯基-1,2,4-恶二唑-5-基)甲基]-2-丙烯-1-胺盐酸盐的衍生物并筛选了它们的抗氧化活性。发现分子结构中某些取代基的存在显着增强了自由基清除能力 (Kotaiah et al., 2012).

计算和药理学评估

- 已经对衍生物进行了计算和药理学评估,重点是毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。这证明了该化合物在药物开发中的潜力 (Faheem, 2018).

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

作用机制

Target of Action

1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown promising results against various microorganisms .

Mode of Action

It has been suggested that 1,2,4-oxadiazole derivatives may interact with their targets through molecular docking . This interaction could lead to changes in the target, thereby inhibiting its function and leading to the compound’s anti-infective activity .

Biochemical Pathways

Given its anti-infective properties, it can be inferred that it likely interferes with the biochemical pathways essential for the survival and replication of the targeted microorganisms .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known to exhibit better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

The result of the compound’s action is its anti-infective activity. It has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Additionally, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

生化分析

Biochemical Properties

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to either inhibition or activation of the enzyme’s activity. Additionally, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of specific genes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Additionally, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes. These interactions can lead to changes in the cellular proteome and metabolome, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride have been studied over various time points to understand its stability and long-term impact on cellular function. This compound has shown remarkable stability under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical influence on cellular processes. At higher doses, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride is involved in several metabolic pathways, primarily those related to amino acid and nucleotide metabolism. This compound can interact with key enzymes in these pathways, such as aminotransferases and nucleotidases, influencing their activity and, consequently, the overall metabolic flux. Additionally, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as solute carrier (SLC) family proteins. Once inside the cell, N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride can bind to intracellular proteins, facilitating its distribution to different cellular compartments. This distribution is crucial for the compound’s biochemical activity, as it ensures that it reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of specific targeting signals and post-translational modifications can influence the localization of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride, directing it to specific compartments or organelles. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

属性

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10;/h2-7,13H,1,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBJVAKQZJEXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=NC(=NO1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388173 | |

| Record name | N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890324-00-2 | |

| Record name | N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

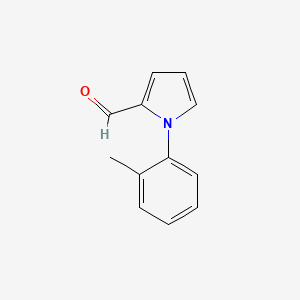

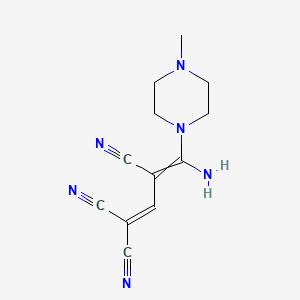

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)